2-(4-Bromo-2-fluorophenyl)ethanethioamide
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Overview
Description
2-(4-Bromo-2-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS It is a derivative of ethanethioamide, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-fluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanethioamide moiety can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)ethanethioamide
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
- 2-(4-Bromo-2-fluorophenyl)acetic acid
Uniqueness
2-(4-Bromo-2-fluorophenyl)ethanethioamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C8H7BrFNS |
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Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7BrFNS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
LGQMMHWVYAFPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=S)N |
Origin of Product |
United States |
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